Automated TDM IS Signal Imprecision
In a validated automated TDM workflow using the CLAM-2000 system, the imprecision of repeated measurements of the deuterated internal standard Piperacillin-d5 was 8.8% CV (n=6), demonstrating acceptable signal stability for 24/7 clinical diagnostic applications [1]. This value compares favorably to the concurrently measured D6-meropenem internal standard, which exhibited 12% CV under identical instrumental conditions [1]. Both values fall within the <15% CV acceptance criterion for bioanalytical method validation established by FDA and EMA guidelines, confirming the robustness of Piperacillin-d5 as a reliable IS in automated, high-throughput settings [2].
| Evidence Dimension | Internal standard signal imprecision (intra-instrument repeatability) |
|---|---|
| Target Compound Data | 8.8% CV |
| Comparator Or Baseline | D6-meropenem internal standard: 12% CV |
| Quantified Difference | 3.2 percentage points lower CV (superior repeatability) |
| Conditions | CLAM-2000 automated preanalytical module with integrated LC-MS/MS; six replicate measurements; IS stored in instrument at 9°C |
Why This Matters
Lower IS imprecision directly translates to tighter confidence intervals in patient drug concentration measurements, reducing the risk of misclassification relative to therapeutic targets in critical care TDM.
- [1] Khromov T, Dihazi GH, Brockmeyer P, Fischer A, Streit F. 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000. Antibiotics. 2023;12(10):1526. View Source
- [2] U.S. Department of Health and Human Services, Food and Drug Administration. Bioanalytical Method Validation: Guidance for Industry. 2018. View Source
